Azilsartan Medoxomil Azilsartan Medoxomil Azilsartan medoxomil also known as TAK-491, is an orally administered angiotensin II receptor type 1 antagonist (blocker) used in the treatment of adults with essential hypertension. Azilsartan medoxomil is a useful and attractive new option for lowering BP in patients with essential hypertension, particularly for those not able to tolerate other antihypertensive drugs. Further studies are required to evaluate the effects of azilsartan medoxomil on cardiovascular morbidity and mortality.
Brand Name: Vulcanchem
CAS No.: 863031-21-4
VCID: VC0000978
InChI: InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
SMILES: CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C
Molecular Formula: C30H24N4O8
Molecular Weight: 568.5 g/mol

Azilsartan Medoxomil

CAS No.: 863031-21-4

APIs

VCID: VC0000978

Molecular Formula: C30H24N4O8

Molecular Weight: 568.5 g/mol

Purity: > 98%

Azilsartan Medoxomil - 863031-21-4

CAS No. 863031-21-4
Product Name Azilsartan Medoxomil
Molecular Formula C30H24N4O8
Molecular Weight 568.5 g/mol
IUPAC Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Standard InChI InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
Standard InChIKey QJFSABGVXDWMIW-UHFFFAOYSA-N
Isomeric SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C
SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C
Canonical SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C
Appearance Solid powder
Description Azilsartan medoxomil also known as TAK-491, is an orally administered angiotensin II receptor type 1 antagonist (blocker) used in the treatment of adults with essential hypertension. Azilsartan medoxomil is a useful and attractive new option for lowering BP in patients with essential hypertension, particularly for those not able to tolerate other antihypertensive drugs. Further studies are required to evaluate the effects of azilsartan medoxomil on cardiovascular morbidity and mortality.
Purity > 98%
Synonyms AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2
Reference 1: Dudkowski C, Karim A, Zhao Z, Alonso AB, Garg D, Preston RA. Single-Center
Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor
Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin
Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID:
28750149.


2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term
safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs
olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017
Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID:
28681550.


3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C,
Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker
azilsartan medoxomil in African-American patients with hypertension. J Clin
Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017
May 11. PubMed PMID: 28493376.


4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan
Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of
Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi:
10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983.


5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy
Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients
With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40.
Russian. PubMed PMID: 28290893.


6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan
Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016
Dec;56(11):108-112. Russian. PubMed PMID: 28290827.


7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS.
Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction
between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive
rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi:
10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245.


8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule
Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in
Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017
Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID:
27558280.


9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the
Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in
Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016
Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506;
PubMed Central PMCID: PMC5069450.


10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1
receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p
in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi:
10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284.
PubChem Compound 11238823
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator